![molecular formula C13H20BF3O2 B1312730 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane CAS No. 683242-93-5](/img/structure/B1312730.png)

4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

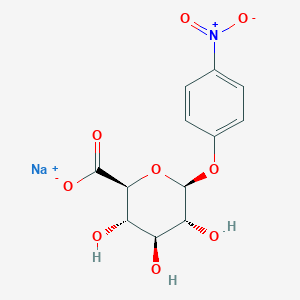

“4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane” is a chemical compound . It’s also known as “4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester” or "1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzene" .

Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 72.0 to 76.0 degrees Celsius . It is soluble in methanol . The molecular formula is C13H16BF3O2 and the molecular weight is 272.07 .Wissenschaftliche Forschungsanwendungen

-

4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane : This compound has a CAS Number of 1111096-06-0 and a molecular weight of 344.04. Unfortunately, specific applications or experimental procedures were not provided in the source.

-

Vinylboronic acid pinacol ester : This compound, also known as 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems. This approach was used to prepare conjugated dendrimers . It was also used to prepare γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .

-

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : This compound, also known as HBpin or Pinacolborane, has been used for:

- Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

- Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

- Coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .

- Asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .

-

1,2,4,5-Tetrakis(4-formylphenyl)benzene : This is a formyl functional ligand linker for COFs in application of iodine uptake, photocatalytic hydrogen evolution (PHE), high-performance supercapacitors and heterogeneous catalysis .

-

1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester : This compound is a useful boronic acid pinacol ester for synthesis of various bioactive small molecules .

-

1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopentadienide : The stabilities of the initially formed rhodium complex styrene adducts, as well as activation barrier differences for the migratory insertion, were identified as key contributing factors for the regiodivergent pathways .

-

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : This compound, also known as HBpin or Pinacolborane, has been used for:

- Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

- Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

- Coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .

- Asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .

-

1,2,4,5-Tetrakis(4-formylphenyl)benzene : This is a formyl functional ligand linker for COFs in application of iodine uptake, photocatalytic hydrogen evolution (PHE), high-performance supercapacitors and heterogeneous catalysis .

-

1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester : This compound is a useful boronic acid pinacol ester for synthesis of various bioactive small molecules .

-

1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopentadienide : The stabilities of the initially formed rhodium complex styrene adducts, as well as activation barrier differences for the migratory insertion, were identified as key contributing factors for the regiodivergent pathways .

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin . If eye irritation persists, it is advised to get medical advice/attention .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BF3O2/c1-11(2)12(3,4)19-14(18-11)10-7-5-9(6-8-10)13(15,16)17/h7,9H,5-6,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIGWZGLMLDGKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468694 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane | |

CAS RN |

683242-93-5 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)

![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)

![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)

![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)

![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)